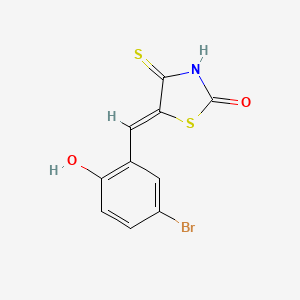
(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolidine ring (a five-membered ring with sulfur and nitrogen), a bromine atom attached to the benzene ring, and a hydroxyl group (OH) also attached to the benzene ring. The “(Z)” in the name indicates the configuration of the double bond, suggesting that the hydrogen atom and the thiazolidinone group are on the same side of the double bond .Chemical Reactions Analysis
As for the chemical reactions, thiazolidines can participate in a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as ring-opening reactions. The presence of the bromine atom on the benzene ring could make this compound useful for further reactions, such as cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly quite reactive. The hydroxyl group could allow for hydrogen bonding, which might influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thioxothiazolidinone exhibit significant antimicrobial activity against a range of gram-positive and gram-negative bacteria. For instance, PansareDattatraya & Devan (2015) synthesized a series of thioxothiazolidinone derivatives that showed good to moderate activity against bacterial strains such as B. subtilis and S. aureus, comparable to the standard drug Ampicillin but lower than Ciprofloxacin (PansareDattatraya & Devan, 2015). Another study highlighted the concentration and solvent-dependent behaviors of a specific thioxothiazolidinone derivative, showcasing its binding affinity and interactions with receptors, which could be valuable for designing pharmaceutical applications (Mary et al., 2021).
Supramolecular Structures
Delgado et al. (2005) examined the supramolecular structures of thioxothiazolidinone derivatives, revealing hydrogen-bonded dimers, chains of rings, and sheets in their crystalline forms. This structural analysis could contribute to understanding the compound's stability and reactivity (Delgado et al., 2005).
Anticancer Properties
A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for its in vitro antimicrobial and anticancer potentials. Among them, specific derivatives showed promising anticancer activity, highlighting the potential of thioxothiazolidinone derivatives as anticancer agents (Deep et al., 2016).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of thioxothiazolidinone derivatives, examining their thermal properties, conductivity, and structural analysis. Such research lays the groundwork for the development of new materials and drugs with improved performance and specificity (Kaya et al., 2020).
Mechanism of Action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Future Directions
The future directions for a compound like this would depend on its intended use. If it shows promising activity in a certain area (such as medicinal chemistry), then future work might involve optimizing its structure for better activity or lower toxicity. Alternatively, if it’s a useful building block in organic synthesis, then future work might involve finding new reactions that it can participate in .
properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDAZUXJRFEYTB-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C2C(=S)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C\2/C(=S)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)

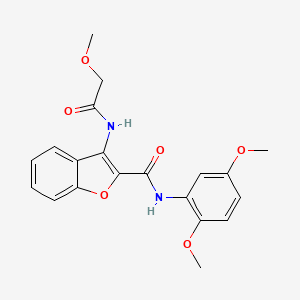
![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)
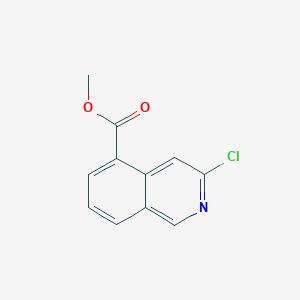
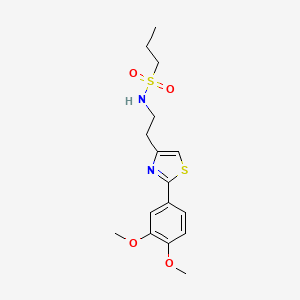
![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)
![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

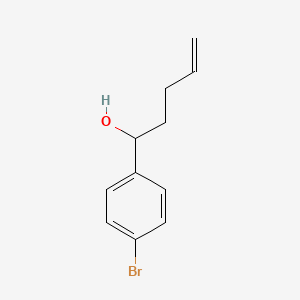
![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)